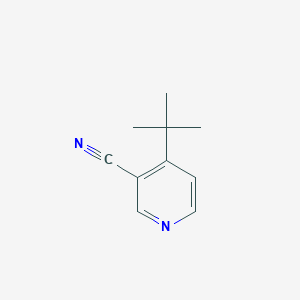
4-(tert-butyl)nicotinonitrile
Overview
Description
Mechanism of Action
Target of Action
It’s known that 4-tert-butylpyridine is a specific additive of redox electrolyte in dye-sensitized solar cells .
Mode of Action
It’s known that 4-tert-butylpyridine is usually added into hole transport materials (htm) to suppress charge-recombination and further improve the properties of htm .
Biochemical Pathways
It’s known that 4-tert-butylpyridine is used in the composition of electrolyte for dye-sensitized solar cells .
Result of Action
It’s known that the use of 4-tert-butylpyridine can improve the crystallinity of perovskite, which is crucial for the efficiency of perovskite solar cells .
Action Environment
It’s known that 4-tert-butylpyridine is a volatile compound .
Biochemical Analysis
Biochemical Properties
4-tert-Butylpyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of perovskite solar cells. It interacts with various biomolecules, including enzymes and proteins, to enhance the crystallinity and performance of perovskite materials. For instance, it has been shown to improve the crystallinity of CH3NH3PbI3 in perovskite solar cells, leading to enhanced efficiency . The compound’s interaction with biomolecules involves the formation of stable complexes that facilitate the crystallization process.
Molecular Mechanism
At the molecular level, 4-tert-Butylpyridine-3-carbonitrile exerts its effects through binding interactions with biomolecules involved in the crystallization of perovskite materials. It acts as an additive that improves the crystallinity and homogeneity of the perovskite layer by forming stable complexes with lead iodide (PbI2) and other components . This interaction enhances the overall performance and stability of perovskite solar cells.
Preparation Methods
The synthesis of 4-(tert-butyl)nicotinonitrile involves several steps. One common method includes the reaction of 4-tert-butylpyridine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-(tert-butyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-(tert-butyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials such as polymers and as an additive in solar cells to improve efficiency and stability
Comparison with Similar Compounds
4-(tert-butyl)nicotinonitrile can be compared with other similar compounds such as:
4-tert-Butylpyridine: Used as an additive in dye-sensitized solar cells.
4-tert-Butylbenzonitrile: Another nitrile compound with similar applications in organic synthesis.
4-tert-Butylphenylacetonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features that make it suitable for a wide range of applications, particularly in improving the performance of solar cells .
Properties
IUPAC Name |
4-tert-butylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDQDUMPOPOFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654687 | |
| Record name | 4-tert-Butylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156861-46-0 | |
| Record name | 4-tert-Butylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)



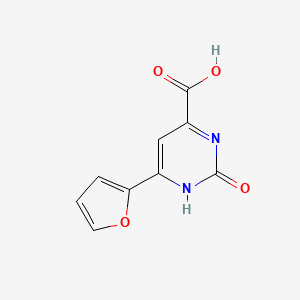
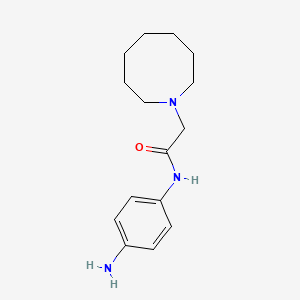

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1437922.png)

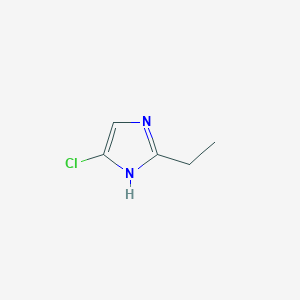
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)

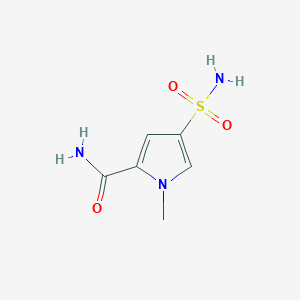
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
